molecular formula C9H14ClN3O B13786867 Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride CAS No. 829-94-7

Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride

Cat. No.: B13786867
CAS No.: 829-94-7
M. Wt: 215.68 g/mol
InChI Key: LKXYFMNDPKWSIT-UHFFFAOYSA-N
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Description

Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and ability to form stable salts with acids. This particular compound is characterized by the presence of a benzyloxy group and a methyl group attached to the guanidine core, with hydrochloride as the counterion. Guanidine derivatives are widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride typically involves the reaction of benzyloxyamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of guanidine derivatives often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The starting materials are typically sourced from bulk chemical suppliers, and the reactions are optimized for efficiency and cost-effectiveness. Purification steps such as crystallization or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the guanidine group to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the guanidine derivative.

    Reduction: Corresponding amines.

    Substitution: Various substituted guanidine derivatives depending on the nucleophile used.

Scientific Research Applications

Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to denature proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride involves its interaction with biological molecules through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various functional groups, while the benzyloxy and methyl groups provide additional steric and electronic effects. These interactions can modulate the activity of enzymes, disrupt protein structures, and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Guanidine hydrochloride: A simpler guanidine derivative used as a protein denaturant and in the treatment of myasthenia gravis.

    Phenylguanidine: Contains a phenyl group instead of a benzyloxy group, used in organic synthesis and as a ligand in coordination chemistry.

    Methylguanidine: Lacks the benzyloxy group, commonly found in biological systems as a metabolite of creatinine.

Uniqueness

Guanidine, 1-(benzyloxy)-1-methyl-, hydrochloride is unique due to the presence of both benzyloxy and methyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other guanidine derivatives.

Properties

CAS No.

829-94-7

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

1-methyl-1-phenylmethoxyguanidine;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-12(9(10)11)13-7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H3,10,11);1H

InChI Key

LKXYFMNDPKWSIT-UHFFFAOYSA-N

Canonical SMILES

CN(C(=N)N)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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